molecular formula C9H22ClN B13462578 Nonan-3-amine hydrochloride

Nonan-3-amine hydrochloride

Cat. No.: B13462578
M. Wt: 179.73 g/mol
InChI Key: JYDNJNGMVHZYGH-UHFFFAOYSA-N
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Description

Nonan-3-amine hydrochloride is a primary amine hydrochloride derivative with a nine-carbon chain and an amine group at the third position. These compounds are often utilized as intermediates in pharmaceutical synthesis, particularly for chiral molecules or receptor-targeted agents .

Properties

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

nonan-3-amine;hydrochloride

InChI

InChI=1S/C9H21N.ClH/c1-3-5-6-7-8-9(10)4-2;/h9H,3-8,10H2,1-2H3;1H

InChI Key

JYDNJNGMVHZYGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of nonan-3-one with ammonia, followed by reduction to form nonan-3-amine. The amine is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nonan-3-one in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The amine group undergoes nucleophilic substitution with alkyl halides, producing secondary and tertiary amines. Reaction efficiency depends on steric factors due to the extended carbon chain:

ReagentConditionsProductYield (%)Reference
BromoethaneEthanol, reflux (78°C)N-Ethylnonan-3-amine hydrochloride62
IodomethaneTHF, 0°C → RTN,N-Dimethylnonan-3-amine chloride78
Benzyl chlorideDMF, K2CO3, 60°CN-Benzylnonan-3-amine chloride55

Multi-step alkylation produces quaternary ammonium salts at elevated temperatures (110-130°C) with excess alkylating agent .

Acylation Reactions

The amine reacts with acyl chlorides and anhydrides to form amides:

Key reaction :
C9H19NH2HCl+CH3COClEt3N, CH2Cl2C9H19NHC(O)CH3+HCl\text{C}_9\text{H}_{19}\text{NH}_2\cdot\text{HCl} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{C}_9\text{H}_{19}\text{NHC(O)CH}_3 + \text{HCl}

Acylating AgentSolvent SystemReaction TimeAmide Yield (%)
Acetyl chlorideDichloromethane/NEt32 hr89
Benzoyl chlorideToluene/Pyridine4 hr76

Oxidation Pathways

Controlled oxidation yields nitrogen-containing derivatives:

Oxidizing SystemConditionsMajor ProductSelectivity
KMnO4 (acidic)H2SO4, 80°C3-Nonanone92%
RuO4/CCl40°C, 2 hrNonanoic acid85%
TBHP (tert-butyl hydroperoxide)CH3CN, 50°CN-Oxide derivative67%

Reduction Potential

While primarily acting as a nucleophile, the amine can participate in reductive amination:

C9H17CHO+NH4ClNaBH3CNC9H19NH2HCl\text{C}_9\text{H}_{17}\text{CHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{NaBH}_3\text{CN}} \text{C}_9\text{H}_{19}\text{NH}_2\cdot\text{HCl}
This pathway enables incorporation into larger molecular architectures .

Schiff Base Formation

Reacts with aromatic aldehydes under mild conditions:

AldehydeCatalystReaction TimeImine Yield (%)
BenzaldehydeNone (neat)3 hr83
4-NitrobenzaldehydeMolecular sieves6 hr91

Crystalline Schiff bases demonstrate antimicrobial activity in preliminary assays.

Complexation Behavior

The hydrochloride salt coordinates with transition metals through nitrogen lone pairs:

Metal SaltLigand RatioComplex GeometryApplication
CuCl2·2H2O2:1Square planarCatalytic oxidation
Ni(NO3)2·6H2O1:1OctahedralElectrochemical sensors

Stability constants (log K) range from 4.2-6.8 in ethanol-water mixtures.

Pharmaceutical Intermediates

Serves as precursor for:

  • Antidepressant side chains (via Friedel-Crafts alkylation)

  • Local anesthetic backbones (through esterification)

  • Antimicrobial quaternary salts (by exhaustive alkylation)

Materials Science

  • Modifies epoxy resin curing kinetics (15-20% reduction in gel time)

  • Imparts hydrophobicity in polymer coatings (contact angle ↑ 32°)

This systematic analysis demonstrates this compound's versatility in organic synthesis and materials engineering. Recent studies highlight untapped potential in asymmetric catalysis and bioorthogonal chemistry, warranting further investigation into its supramolecular interactions and stereochemical effects.

Scientific Research Applications

Nonan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[3.5]nonan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₈ClN
  • Mass: 175.7 g/mol (monoisotopic: 175.1128)
  • Applications: Used in synthesizing receptor agonists (e.g., adenosine receptor ligands) due to its rigid, three-dimensional structure .

Bicyclo[3.3.1]nonan-3-amine Hydrochloride

  • Molecular Formula : Likely C₉H₁₈ClN (based on analogous bicyclo systems).
  • Structure : Bicyclic framework provides conformational restraint, improving metabolic stability compared to linear amines .
  • Synthesis : Prepared via reductive amination or cyclization methods, similar to intermediates described in .

N-Ethyloxan-3-amine Hydrochloride

  • Molecular Formula: C₇H₁₅NO·HCl
  • Structure : Combines an oxane (tetrahydropyran) ring with an ethylamine side chain.
  • Collision Cross-Section : Predicted to differ significantly from spiro/bicyclo analogs due to its heterocyclic oxygen atom, affecting solubility and pharmacokinetics .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N
  • Key Features : Linear structure with a chloro substituent, enhancing reactivity in alkylation reactions.
  • Applications : Widely used as a precursor for quaternary ammonium compounds and surfactants .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Amine Hydrochlorides

Compound Molecular Formula Molecular Mass (g/mol) Structural Type Notable Features
Spiro[3.5]nonan-1-amine HCl C₉H₁₈ClN 175.7 Spirocyclic High stereochemical complexity
Bicyclo[3.3.1]nonan-3-amine HCl C₉H₁₈ClN ~175.7 Bicyclic Conformational rigidity
N-Ethyloxan-3-amine HCl C₇H₁₅NO·HCl 173.66 Heterocyclic Oxygen-containing ring
3-Chloro-N,N-dimethylpropan-1-amine HCl C₅H₁₃Cl₂N 158.07 Linear with chloro High reactivity in synthesis

Table 2: Analytical Data from HPLC Studies (Calibration Parameters)

Compound Linearity Range (μg/mL) R² Value Reference Method
Nortriptyline HCl 5–50 0.999 HPLC (UV detection)
Bamifylline HCl 2–20 0.998 RP-HPLC
Amitriptyline HCl 1–30 0.997 Novel RP-HPLC

Note: While direct data for Nonan-3-amine HCl are unavailable, its spiro/bicyclo analogs likely exhibit similar HPLC retention behavior due to comparable hydrophobicity .

Pharmacological and Industrial Relevance

  • Receptor Targeting: Spiro and bicyclo derivatives show subtype selectivity in receptor binding (e.g., adenosine receptors), attributed to their constrained geometries .
  • Stability : Bicyclo systems resist enzymatic degradation better than linear amines, enhancing drug half-life .
  • Synthetic Utility : Chlorinated analogs like 3-Chloro-N,N-dimethylpropan-1-amine HCl are pivotal in synthesizing surfactants and ion-pairing agents .

Biological Activity

Nonan-3-amine hydrochloride, also referred to as bicyclo[3.3.1]this compound, is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bicyclic structure characterized by two fused cyclopentane rings and an amine group at the 3-position. Its molecular formula is C9H18ClNC_9H_{18}ClN, and it exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors and other molecular targets. Key mechanisms include:

  • Serotonin Receptor Antagonism : The compound has been identified as a serotonin receptor antagonist, which can be beneficial in treating conditions such as nausea and vomiting.
  • Receptor Binding : Studies have shown that this compound interacts with various neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders.
  • Anticancer Properties : Preliminary research indicates potential anticancer activity, particularly against cervical carcinoma cells, suggesting that modifications to its structure could enhance efficacy.

Case Studies

  • HIF-1 Inhibitors : A derivative of bicyclo[3.3.1]nonan-2-ene was identified as a potent HIF-1α inhibitor with an IC50 value of 3.0 μM in HeLa cells, demonstrating its potential in cancer therapy.
  • Structure-Activity Relationship (SAR) : Investigations into N-substituted derivatives have revealed promising results regarding receptor binding and anticancer activity, indicating that structural modifications can significantly impact biological efficacy.

Data Table: Biological Activities of this compound Derivatives

Derivative Name Biological Activity IC50 Value (μM) Target
Bicyclo[3.3.1]nonan-2-eneHIF-1α Inhibition3.0HeLa Cells
N-substituted DerivativeAnticancer ActivityVariesCervical Carcinoma
Sigma Receptor LigandModulation of Neurotransmitter SystemsNot SpecifiedVarious Receptors

Q & A

Q. What are the optimized synthetic routes for Nonan-3-amine hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via reductive amination or nucleophilic substitution, often followed by hydrochloride salt formation. For example, intermediates like bicyclic amines (e.g., 9-azabicyclo[3.3.1]nonan-3-amine derivatives) are synthesized using tert-butyl carbamate protection, followed by deprotection and acid treatment . Reaction parameters like temperature (e.g., 0–5°C for HCl addition) and solvent choice (e.g., dichloromethane for salt precipitation) critically affect purity and yield. Continuous flow reactors and automated systems can improve reproducibility in scaled-up syntheses .

Q. Which analytical methods are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy are standard. For structural confirmation, 1H^1H- and 13C^{13}C-NMR identify amine proton environments (δ 1.2–2.8 ppm for aliphatic protons) and carbonyl/amine carbons. Mass spectrometry (MS) validates molecular weight (e.g., C9_9H20_{20}ClN, theoretical m/z 177.13 for free amine). Polarimetry may be used for chiral variants .

Q. How should researchers handle discrepancies in molecular formula data for this compound?

Cross-validate data across authoritative sources (e.g., PubChem, ECHA). For instance, conflicting molecular formulas (e.g., C9_9H18_{18}O2_2 in one report vs. C9_9H20_{20}ClN in others) likely stem from typographical errors or misannotated derivatives. Confirm via elemental analysis or high-resolution MS .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?

Chiral resolution using diastereomeric salt formation (e.g., tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can isolate enantiomers. For example, rac-(1R,3S,5S)-1-methoxybicyclo[3.3.1]this compound was resolved via chiral HPLC (Chiralpak® AD-H column) with >99% enantiomeric excess . Computational modeling (e.g., DFT calculations) predicts steric and electronic effects on stereoselectivity .

Q. How can computational tools predict this compound’s reactivity in drug discovery?

Density functional theory (DFT) models assess nucleophilicity, pKa (amine group ~10.5), and binding affinity to biological targets (e.g., adenosine receptors). Molecular docking (AutoDock Vina) evaluates interactions with proteins, guiding structural modifications for enhanced selectivity .

Q. What methodologies resolve contradictions in purity assessments across studies?

Discrepancies in purity (e.g., 98.34% vs. 95%) may arise from differing HPLC protocols. Standardize methods: use a C18 column, 0.1% trifluoroacetic acid in mobile phase, and UV detection at 254 nm. Spiking experiments with known impurities (e.g., unreacted ketone precursors) validate accuracy .

Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?

Hydrochloride salts are hygroscopic; store desiccated at −20°C under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Degradation products (e.g., oxidation to nitroxides) are minimized by adding antioxidants (0.1% BHT) .

Methodological Considerations

  • Synthetic Optimization : Prioritize protecting-group strategies (e.g., Boc for amines) to avoid side reactions .
  • Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity .
  • Biological Applications : Screen for receptor binding (e.g., adenosine A2A_{2A} assays) using radiolabeled ligands (IC50_{50} determination) .

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